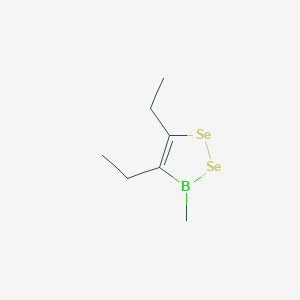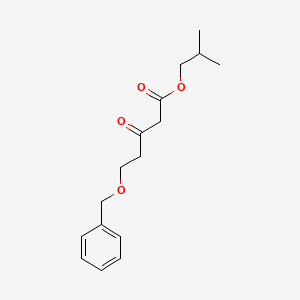
Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester is a chemical compound with the molecular formula C16H22O4 and a molecular weight of 278.348 g/mol . This compound is known for its unique structure, which includes a pentanoic acid backbone with a phenylmethoxy group and a 2-methylpropyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester involves several steps. One common method is the esterification of 3-oxo-5-(phenylmethoxy)pentanoic acid with 2-methylpropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as distillation and crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester has a wide range of applications in scientific research:
Biology: The compound can be used in enzyme-catalyzed reactions to study enzyme specificity and activity.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, ethyl ester
- Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, methyl ester
- Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, butyl ester
Uniqueness
Pentanoic acid, 3-oxo-5-(phenylmethoxy)-, 2-methylpropyl ester is unique due to its specific ester group, which can influence its reactivity and physical properties. The presence of the 2-methylpropyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
Propriétés
Numéro CAS |
106064-33-9 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
2-methylpropyl 3-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C16H22O4/c1-13(2)11-20-16(18)10-15(17)8-9-19-12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Clé InChI |
SNBIKQIVDAOHBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)CC(=O)CCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14329610.png)
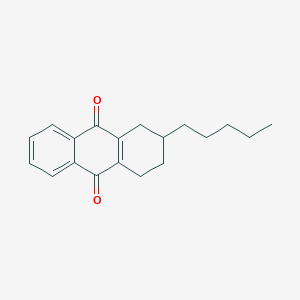
![Methyl 4-[(trimethylsilyl)methyl]benzoate](/img/structure/B14329619.png)


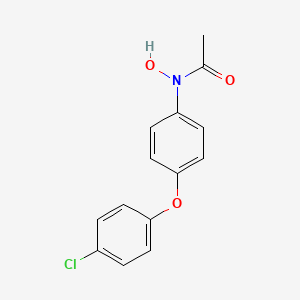
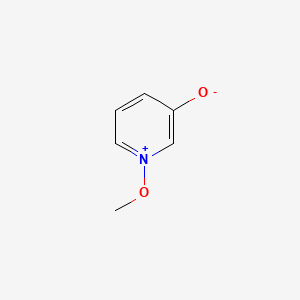

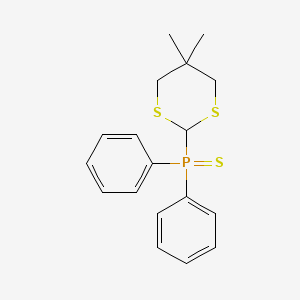
![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
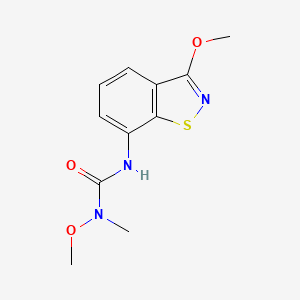
![4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14329672.png)

